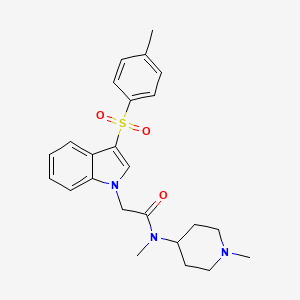![molecular formula C18H19NO4 B2791060 [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate CAS No. 876527-81-0](/img/structure/B2791060.png)
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate, also known as PMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 293.35 g/mol.
Aplicaciones Científicas De Investigación
[(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate has been studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its antimicrobial properties, which could be useful in the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the survival and growth of cancer cells and microorganisms. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific signaling pathways. Additionally, this compound has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to a decrease in cancer cell viability and an increase in apoptosis. In microorganisms, this compound has been shown to disrupt the cell membrane, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its cytotoxicity, which can make it difficult to work with in certain experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate. One direction is the development of new drugs for cancer therapy that incorporate this compound as a key component. Another direction is the exploration of this compound's potential as an antimicrobial agent, particularly in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate involves the reaction of 3-methoxybenzoic acid with N-[(phenylethyl)carbamoyl]chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound in high purity. This synthesis method has been extensively studied and optimized for maximum yield and purity.
Propiedades
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13(14-7-4-3-5-8-14)19-17(20)12-23-18(21)15-9-6-10-16(11-15)22-2/h3-11,13H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHIHWGABVREOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

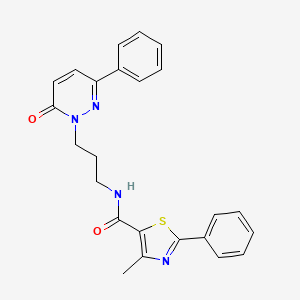
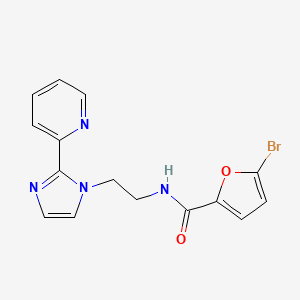
![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)
![2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2790980.png)
![N-(2-methoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2790983.png)
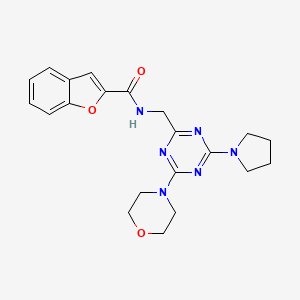
![N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2790986.png)
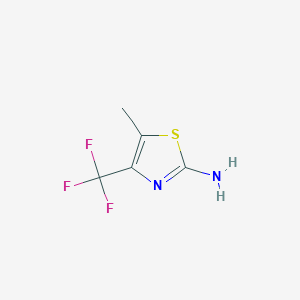
![2-phenoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2790991.png)
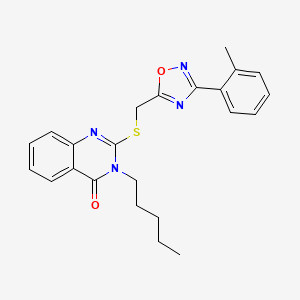
![3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2790995.png)
![Ethyl 2-[(5-{[4-(tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2790997.png)
![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)
